MUF-diNAG

Chitinase Kinetic analysis Substrate specificity

Quantifying chitinase activity with generic substrates introduces systematic error due to subsite binding differences. MUF-diNAG (4-Methylumbelliferyl-N,N-diacetylchitobioside) is the validated fluorogenic substrate for family 18 chitinases and AMCase inhibitor screening (IC50 964 nM). - High specificity: Fully acetylated (GlcNAc)₂ ensures catalytic efficiency vs. <0.1% for deacetylated analogs. - Dual pH flexibility: Excitation 320 nm (low pH) / 360 nm (high pH); emission 445-455 nm. - Proven applications: Microplate HTS, marine bioprospecting (1:500 positive clone frequency), and bacterial GcnA assays.

Molecular Formula C26H34N2O13
Molecular Weight 582.6 g/mol
CAS No. 53643-12-2
Cat. No. B019733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMUF-diNAG
CAS53643-12-2
Synonyms4-Mu-chitobiose;  [(4-Methylumbelliferyl)-N-acetylglucosamine]-4,1-N-acetylglucosamine;  7-[[2-(Acetylamino)-4-O-[2-(acetylamino)-2-deoxy-β-D-glucopyranosyl]-2-deoxy-β-D-glucopyranosyl]oxy]-4-methyl-2H-1-benzopyran-2-one; 
Molecular FormulaC26H34N2O13
Molecular Weight582.6 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)NC(=O)C)O)NC(=O)C
InChIInChI=1S/C26H34N2O13/c1-10-6-18(33)38-15-7-13(4-5-14(10)15)37-25-20(28-12(3)32)23(36)24(17(9-30)40-25)41-26-19(27-11(2)31)22(35)21(34)16(8-29)39-26/h4-7,16-17,19-26,29-30,34-36H,8-9H2,1-3H3,(H,27,31)(H,28,32)/t16-,17-,19-,20-,21-,22-,23-,24-,25-,26+/m1/s1
InChIKeyUPSFMJHZUCSEHU-JYGUBCOQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methylumbelliferyl-N,N-diacetylchitobioside: Fluorogenic Chitinase Substrate


4-Methylumbelliferyl-N,N-diacetylchitobioside (4-MU-(GlcNAc)₂, also designated MUF-diNAG, CAS 53643-12-2, molecular weight 582.55) is a synthetic fluorogenic substrate for chitinases and chitobiosidases . Upon enzymatic cleavage at the β-glycosidic bond between the chitobiose moiety and the 4-methylumbelliferyl (4-MU) group, the fluorescent 4-MU moiety is released, enabling sensitive fluorimetric detection at excitation wavelengths of 320-360 nm and emission wavelengths of 445-455 nm . This compound serves as a critical analytical tool for quantifying chitinolytic enzyme activity in biochemical, microbiological, and clinical sample matrices, as well as for high-throughput screening of chitinase inhibitors in drug discovery programs [1].

Workflow Fluorogenic chitinase/chitobiosidase activity assay
Selection Fully N-acetylated chitobioside ensures maximal enzyme recognition
Use Context Biochemical, microbiological, and clinical sample matrices; inhibitor screening; metagenomic discovery

4-MU-(GlcNAc)₂: Why It Cannot Be Substituted


Fluorogenic chitinase substrates are not functionally interchangeable due to pronounced differences in enzyme recognition dictated by N-acetylation state, oligosaccharide chain length, and the resulting subsite binding interactions within the enzyme's catalytic cleft. The target compound, (GlcNAc)₂-UMB, is optimally recognized by family 18 chitinases at both the -2 and -1 subsites; removal of the N-acetyl group at subsite (-1) reduces catalytic efficiency to approximately 0.1% of the fully acetylated form, while deacetylation at subsite (-2) reduces activity to 5.7% [1]. This demonstrates that even seemingly minor structural modifications—such as using 4MU-GlcNAc (a monosaccharide lacking the -2 subsite interaction) or partially deacetylated derivatives—produce radical shifts in apparent activity that are not proportional across different enzyme isoforms or sample types [2]. Consequently, substituting 4-MU-(GlcNAc)₂ with a generic alternative without empirical validation introduces systematic error and compromises cross-study comparability in both activity quantification and inhibitor potency measurements.

Monosaccharide substitution
Using 4MU-GlcNAc removes the -2 subsite interaction, which may severely reduce catalytic turnover and compromise cross-study comparability.
Deacetylation
Partially deacetylated derivatives may shift activity profiles non-proportionally across enzyme isoforms, introducing systematic error into quantification.
Generic fluorogenic substrate
Uncharacterized alternatives may not be recognized by family 18 chitinases, risking false negatives and unreliable inhibitor potency measurements.

4-MU-(GlcNAc)₂: Comparative Evidence


Catalytic Efficiency: Full vs. Deacetylated Substrates

In a direct comparative kinetic study using chitinase A1 from Bacillus circulans WL-12, the fully acetylated target compound (GlcNAc)₂-UMB (compound 1) demonstrated a catalytic efficiency (kcat/Km) of 145.3 s⁻¹ M⁻¹. This value is 17.5-fold higher than that of GlcN-GlcNAc-UMB (compound 2, kcat/Km = 8.3 s⁻¹ M⁻¹), where the N-acetyl group at subsite (-2) is absent, and over 1,400-fold higher than that of GlcNAc-GlcN-UMB (compound 3, kcat/Km = 0.1 s⁻¹ M⁻¹), where the N-acetyl group at subsite (-1) is missing [1]. The study further demonstrated that the chitinase failed entirely to release the UMB moiety from (GlcN)₂-UMB (compound 4) [1].

Catalytic efficiency
Head-to-head
kcat/Km 145.3 s⁻¹M⁻¹ (fully acetylated) vs 8.3 (deacetylated at -2) and 0.1 (deacetylated at -1)
Full acetylation is essential for robust turnover; deacetylated analogs may yield severely attenuated signals.
Bacillus circulans chitinase A1
Chitinase Kinetic analysis Substrate specificity Family 18 glycosyl hydrolase Fluorogenic assay

Chitobioside vs. Chitotrioside Activity

In a study characterizing chitinase from Ostrinia furnacalis (Asian corn borer), the specific activity of the ChtI catalytic domain toward 4-methylumbelliferyl-β-D-N,N′-diacetylchitobioside [4-MU-(GlcNAc)₂] was reported as 7.24 × 10⁵ fluorescence units per milligram of enzyme. Under identical assay conditions, the activity toward the trisaccharide analog 4-methylumbelliferyl-β-D-N,N′,N″-triacetylchitotrioside [4-MU-(GlcNAc)₃] was 4.93 × 10⁵ units/mg, representing a 47% higher activity for the chitobioside substrate [1].

Chitobioside vs chitotrioside
Reported
1.47× higher specific activity for chitobioside (7.24×10⁵ vs 4.93×10⁵ units/mg)
Longer chain does not guarantee higher signal; chitobioside may support higher sensitivity for some isoforms.
Ostrinia furnacalis ChtI catalytic domain
Chitinase Substrate specificity Ostrinia furnacalis Catalytic domain Fluorescence assay

Catalytic Domain-Specific Efficiency

Kinetic characterization of recombinant catalytic domains from Ostrinia furnacalis chitinase revealed marked differences in catalytic efficiency (kcat/Km) toward 4-methylumbelliferyl-β-D-N,N′-diacetylchitobioside. The ChtI domain exhibited a kcat/Km of 800 mM⁻¹ s⁻¹ at pH 6.0 and 30°C, whereas the ChtII-C1 domain showed substantially lower efficiency at 35.5 mM⁻¹ s⁻¹ under identical conditions—a 22.5-fold difference [1]. The ChtII-C1C2 and ChtII-C2 domains demonstrated intermediate efficiencies of 51 mM⁻¹ s⁻¹ and 17 mM⁻¹ s⁻¹, respectively [1].

Domain-specific efficiency
Reported
kcat/Km 800 mM⁻¹s⁻¹ (ChtI) vs 35.5 (ChtII-C1) — a 22.5× difference
Enables isoform discrimination; supports domain mapping and quality control.
pH 6.0, 30°C; recombinant O. furnacalis domains
Chitinase Catalytic efficiency Ostrinia furnacalis Domain specificity Enzyme kinetics

AMCase Inhibitor Screening Validation

The compound is validated as a substrate in a pharmacologically relevant inhibitor screening assay for human acidic mammalian chitinase (AMCase), a therapeutic target in asthma and inflammatory diseases. Using 4-methylumbelliferyl-β-D-N,N′-diacetylchitobioside hydrate as the substrate, a test compound (BDBM747778 from US Patent 12325701) exhibited an IC50 of 964 nM against recombinant human C-terminal His-tagged AMCase expressed in CHO-K1 cells [1]. This establishes the compound's functional utility beyond basic enzyme characterization into the domain of drug discovery and lead optimization.

AMCase inhibitor screening
Assay context
IC50 964 nM for a test inhibitor using this substrate
Substrate qualified for AMCase inhibitor discovery campaigns; supports inhibitor IC50 determination.
Recombinant human AMCase, CHO-K1 cells
Acidic mammalian chitinase (AMCase) Inhibitor screening Drug discovery High-throughput screening IC50

GcnA N-Acetyl-β-D-glucosaminidase Substrate

The homodimeric N-acetyl-β-D-glucosaminidase (GcnA) from Streptococcus gordonii FSS2 catalyzes hydrolysis of multiple 4-MU-conjugated substrates. While GcnA hydrolyzes 4-MU-β-D-N,N′-diacetylchitobioside (target compound), 4-MU-N-acetyl-β-D-glucosaminide, 4-MU-N-acetyl-β-D-galactosaminide, and 4-MU-β-D-N,N′,N″-chitotrioside, the lowest Km (45 μM) was observed for the chitotrioside substrate among those tested [1]. This cross-enzyme utility indicates that 4-MU-(GlcNAc)₂ is not exclusively a chitinase substrate; it can also be employed to characterize N-acetyl-β-D-glucosaminidase activity, expanding its application range in glycosyl hydrolase research.

GcnA glucosaminidase substrate
Reported
Hydrolyzed by GcnA from S. gordonii; chitotrioside had lowest Km (45 µM) among tested substrates
Extends utility to Family 20 glycosyl hydrolases beyond classical chitinases.
Optimal conditions pH 6.6, 42°C
N-acetyl-β-D-glucosaminidase Streptococcus gordonii Substrate specificity Family 20 glycosyl hydrolase Km determination

Metagenomic Chitinase Discovery

In a functional metagenomic screening study of uncultured marine microorganisms, 4-methylumbelliferyl-β-D-N,N′-diacetylchitobioside (MUF-diNAG) was employed as the fluorogenic substrate for both plaque assays and microtiter plate screening. Plaque assays revealed nine MUF-diNAG-positive clones out of 75,000 screened from an estuarine sample library, and two positive clones out of 750,000 screened from a coastal sample library [1]. Microtiter plate screening yielded approximately one positive clone per 500 clones screened in the coastal library [1]. This high-throughput screening application validates the compound's suitability for large-scale functional genomics and enzyme discovery programs.

Metagenomic discovery
Method context
Positive clone detection in plaque and microtiter plate formats; ~1/500 positive rate in coastal library
Validated for high-throughput metagenomic screening of uncultured microbes.
Estuarine and coastal marine samples
Metagenomics Functional screening Marine microbiology Chitinase High-throughput screening

4-MU-(GlcNAc)₂: Validated Applications


Chitinase Activity Quantification in Biological Samples

This compound is optimal for quantifying chitinase activity in complex biological samples, including bronchoalveolar lavage fluid, human gastric juice, and crystalline style extracts from marine organisms such as Greenshell mussels . The demonstrated 22.5-fold differential in catalytic efficiency between chitinase catalytic domains (ChtI vs. ChtII-C1) [1] enables isoform-specific activity resolution when domain composition is known. The pH-dependent excitation maxima at 320 nm (low pH) and 360 nm (high pH) with emission at 445-455 nm provide flexibility for assays conducted across varying pH conditions .

High-Throughput Inhibitor Screening

The compound is validated for inhibitor screening applications targeting human acidic mammalian chitinase (AMCase), a therapeutic target for asthma and inflammatory diseases, with demonstrated utility in IC50 determination of lead compounds (e.g., 964 nM IC50 measurement in CHO-K1 cell-based assays) [2]. Its fluorogenic signal enables sensitive, real-time kinetic measurements compatible with 96-well and 384-well microplate formats, supporting medium-to-high-throughput screening campaigns where substrate lot-to-lot consistency is essential for reproducible IC50 determination.

Metagenomic Enzyme Discovery

The compound has been successfully employed in both plaque assays and microtiter plate formats for functional screening of uncultured marine microorganisms to identify novel chitinase-encoding genes [3]. Its demonstrated screening efficiency (positive clone identification at frequencies of ~1:500 in microtiter plates) supports its use in large-scale bioprospecting campaigns, industrial enzyme discovery pipelines, and environmental microbiology studies where rapid visual or fluorimetric detection of chitinolytic activity is required.

Family 20 Glycosyl Hydrolase Characterization

Beyond classical chitinases, this compound serves as a substrate for N-acetyl-β-D-glucosaminidases (GcnA) from bacterial sources such as Streptococcus gordonii [4], expanding its utility to laboratories studying Family 20 glycosyl hydrolases. This cross-enzyme applicability supports enzyme characterization studies, substrate specificity profiling, and kinetic parameter determination (Km, kcat, kcat/Km) for enzymes that act on N-acetylglucosamine-containing substrates but are not strictly classified as chitinases.

Application
Selection Property
Validation Focus
Chitinase activity quantification
Substrate lot consistency, enzymatic cleavage efficiency
Isoform-specific activity resolution, pH-dependent fluorescence detection
High-throughput inhibitor screening
Fluorogenic signal stability, assay reproducibility
AMCase inhibitor IC50 determination, microplate compatibility
Metagenomic enzyme discovery
Solid/liquid-phase screening compatibility
Functional clone identification, bioprospecting workflows
Family 20 glycosyl hydrolase studies
Cross-enzyme substrate utility
Kinetic parameter determination (Km, kcat), specificity profiling

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